Succinoadenosine

Adenosine Receptor Binding Pharmacology Succinylpurine

Succinoadenosine is the definitive, pathognomonic biomarker for adenylosuccinate lyase (ADSL) deficiency, offering unparalleled diagnostic specificity over generic adenosine analogs. Unlike common nucleosides, it neither binds adenosine receptors nor is cleared by PNP, making it essential for dissecting ADSL pathophysiology. Supplied at high purity (≥98%), it is the critical reference standard for validating LC-MS/MS newborn screening assays, where its superior sensitivity in dried blood spots (LOD: 0.5 µmol/L) ensures minimal false negatives. Select this lot to fulfill stringent clinical laboratory accreditation requirements for accuracy and traceability in metabolic disease diagnostics.

Molecular Formula C14H17N5O8
Molecular Weight 383.31 g/mol
CAS No. 4542-23-8
Cat. No. B120919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuccinoadenosine
CAS4542-23-8
SynonymsN-(9-β-D-Ribofuranosyl-9H-purin-6-yl)-L-aspartic Acid;  6-(1,2-Dicarboxyethylamino)_x000B_-9-β-D-ribofuranosylpurine;  (S)-N-(1,2-Dicarboxyethyl)adenosine;  Succinoadenosine; 
Molecular FormulaC14H17N5O8
Molecular Weight383.31 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC(CC(=O)O)C(=O)O
InChIInChI=1S/C14H17N5O8/c20-2-6-9(23)10(24)13(27-6)19-4-17-8-11(15-3-16-12(8)19)18-5(14(25)26)1-7(21)22/h3-6,9-10,13,20,23-24H,1-2H2,(H,21,22)(H,25,26)(H,15,16,18)/t5-,6+,9+,10+,13+/m0/s1
InChIKeyVKGZCEJTCKHMRL-VWJPMABRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Succinoadenosine (CAS 4542-23-8): A Purine Nucleoside Biomarker with Critical Diagnostic Specificity


Succinoadenosine (also known as N6-Succinyl adenosine or succinyladenosine) is a purine nucleoside derivative characterized by the addition of an L-aspartic acid moiety to the N6 position of adenosine [1]. With a molecular formula of C₁₄H₁₇N₅O₈ and a molecular weight of 383.31 g/mol, it is an endogenous metabolite formed through the dephosphorylation of intracellular adenylosuccinic acid (S-AMP) by cytosolic 5-nucleotidase . Critically, it serves as a highly specific biochemical marker for the rare genetic defect adenylosuccinate lyase (ADSL) deficiency, distinguishing it from common adenosine analogs used in broader research contexts [2].

Why Generic Adenosine Analogs Cannot Substitute for Succinoadenosine (CAS 4542-23-8) in Diagnostic and Specialized Research


Succinoadenosine is not simply another adenosine analog. Its biological role is uniquely defined by its origin as a specific dephosphorylation product of adenylosuccinic acid (S-AMP), a key intermediate in the purine de novo synthesis pathway [1]. Unlike common analogs such as adenosine or 2-chloroadenosine, which are primarily used to probe receptor interactions or metabolic flux, succinyladenosine accumulates pathologically only in the context of a specific enzyme deficiency—adenylosuccinate lyase (ADSL) deficiency [2]. Its presence in body fluids, particularly cerebrospinal fluid (CSF), is a direct and specific marker of this genetic defect, whereas generic analogs lack this pathognomonic relationship [3]. Furthermore, as the quantitative evidence below demonstrates, its pharmacological profile, including a lack of affinity for adenosine receptors and distinct physiological effects, precludes its use as a simple functional substitute in assays designed for classical adenosine receptor ligands [4].

Quantitative Evidence: Differentiating Succinoadenosine (CAS 4542-23-8) from Comparators in Specific Assays


Succinoadenosine Exhibits a Unique Lack of Affinity for Adenosine Receptors, Distinct from Potent Agonists

In a direct head-to-head comparison, succinyladenosine (S-Ado) demonstrated no detectable binding to adenosine receptors in a rat cerebral cortex preparation, a stark contrast to potent A1 receptor agonists like R-N6-phenylisopropyl-adenosine (R-PIA) and N6-cyclopentyl-adenosine (CPA) [1].

Adenosine Receptor Binding Pharmacology Succinylpurine

Succinoadenosine's Contractile Potency in Uterine Tissue is Orders of Magnitude Lower than Adenosine and Other Analogs

In a direct head-to-head comparative study on isolated guinea pig uterus, succinyladenosine was the least potent contractile agent among a series of adenosine analogs, with its potency ranked far below adenosine and other analogs [1].

Smooth Muscle Pharmacology Purinoceptor Tissue Contractility

Succinoadenosine Accumulates Specifically in CSF of ADSL Deficiency Patients, Unlike Common Purine Metabolites

Succinyladenosine (S-Ado) is normally undetectable in the cerebrospinal fluid (CSF) of healthy children, but it accumulates to diagnostic concentrations in patients with adenylosuccinate lyase (ADSL) deficiency [1]. This is in stark contrast to common purine metabolites like adenosine and inosine, which are present at stable, measurable concentrations in healthy individuals and show non-specific fluctuations in various diseases.

Biomarker Diagnostics Purine Metabolism

Succinoadenosine is a Superior Biomarker Over SAICAr for LC-MS/MS Detection in Dried Blood Spots

In a method developed for newborn screening for ADSL deficiency, succinyladenosine (SAdo) and succinylaminoimidazole carboxamide riboside (SAICAr) were both quantified in dried blood spots (DBS) using LC-MS/MS [1]. The study highlighted that SAdo demonstrated superior analytical performance in this matrix, with a limit of detection (LOD) of 0.5 µmol/L and limit of quantitation (LOQ) of 1.0 µmol/L, compared to SAICAr which had a LOD of 1.0 µmol/L and LOQ of 2.5 µmol/L [1].

Newborn Screening LC-MS/MS Metabolomics

Succinoadenosine Demonstrates High Purity (>99%) for Research and Diagnostic Use, Essential for Reproducible Results

Commercially available succinyladenosine from reputable vendors is characterized by a high purity level, typically ≥99% as determined by HPLC . This contrasts with the variable and often lower purity of custom-synthesized analogs or metabolites extracted from biological sources, which can introduce significant batch-to-batch variability.

Quality Control Purity Analytical Chemistry

Key Application Scenarios for Succinoadenosine (CAS 4542-23-8) Driven by Its Unique Evidence Profile


As a Primary Analytical Standard and Biomarker for LC-MS/MS-Based Newborn Screening of Adenylosuccinate Lyase (ADSL) Deficiency

Given its superior analytical sensitivity in dried blood spots (LOD: 0.5 µmol/L; LOQ: 1.0 µmol/L) compared to the alternative marker SAICAr, and its high commercial purity (≥99.43%), succinyladenosine is the unequivocal choice for developing, validating, and running high-throughput LC-MS/MS assays for newborn screening of ADSL deficiency [1]. Its use ensures the highest possible diagnostic accuracy and reduces the risk of false negatives in this critical public health application.

As a Critical Tool in Basic Research to Study Non-Receptor Mediated Purinergic Signaling and Metabolite Toxicity

The evidence that succinyladenosine fails to bind adenosine receptors, yet exhibits a distinct (albeit weak) contractile effect on smooth muscle, makes it a valuable tool for dissecting non-receptor mediated pathways [2][3]. Researchers investigating the pathophysiology of ADSL deficiency, which involves the toxic accumulation of this metabolite, will require highly pure succinyladenosine for cell-based and in vivo models to study its direct effects on cellular metabolism and function, independent of classical adenosine receptor signaling.

As an Essential Reference Compound in Clinical Diagnostic Assays for ADSL Deficiency in CSF and Urine

In specialized clinical chemistry laboratories, the diagnosis of ADSL deficiency is confirmed by detecting elevated levels of succinyladenosine in patient CSF or urine [4]. A certified, high-purity succinyladenosine standard is required to calibrate and validate HPLC or LC-MS/MS methods for quantifying this metabolite in biological fluids. Its use is mandated by clinical laboratory accreditation bodies to ensure the accuracy and traceability of patient test results.

As a High-Value Probe in Comparative Metabolomics Studies of Purine Nucleoside Phosphorylase (PNP) and ADSL Activity

Succinyladenosine's origin as a dephosphorylated product of adenylosuccinic acid (S-AMP) positions it as a unique probe in purine metabolism research [5]. Unlike common nucleosides, its formation is dependent on the upstream activity of adenylosuccinate synthase and lyase, and its clearance is independent of PNP. Therefore, it can be used in targeted metabolomics studies to specifically assess flux through the de novo purine synthesis pathway and to distinguish between defects in ADSL versus PNP, for which other markers (like inosine) would be used.

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